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Compound of Interest

Compound Name: (+)-Dihydrocarvone

Cat. No.: B1216097 Get Quote

In the realm of natural product chemistry and drug development, unequivocal structural

confirmation is paramount. This guide provides a comparative analysis of the ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) spectroscopic data of (+)-dihydrocarvone against its

well-characterized precursor, (+)-carvone. Through detailed spectral data and experimental

protocols, we demonstrate the validation of the (+)-dihydrocarvone structure, highlighting the

key spectral changes that confirm the reduction of the endocyclic double bond.

Introduction
(+)-Dihydrocarvone is a monoterpene ketone derived from the reduction of (+)-carvone, a

major constituent of spearmint oil. While structurally similar, the saturation of the C1-C6 double

bond in the cyclohexenone ring of carvone to form the cyclohexanone ring in dihydrocarvone

results in distinct and predictable changes in their respective NMR spectra. This guide presents

a side-by-side comparison of their ¹H and ¹³C NMR data to validate the structure of (+)-
dihydrocarvone.

Comparative ¹H and ¹³C NMR Data
The structural differences between (+)-carvone and (+)-dihydrocarvone are clearly reflected in

their NMR spectra. The most notable changes are observed in the chemical shifts of the

protons and carbons at and near the site of hydrogenation. The tables below summarize the

assigned ¹H and ¹³C NMR data for both compounds, recorded in CDCl₃.

Table 1: ¹H NMR Data Comparison
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Proton

(+)-Carvone

Chemical Shift (δ,

ppm), Multiplicity, J

(Hz)

(+)-Dihydrocarvone

Chemical Shift (δ,

ppm), Multiplicity, J

(Hz)

Key Observations

H1 6.75, m 1.85-2.55, m

Disappearance of the

downfield olefinic

proton signal and

appearance of upfield

aliphatic proton

signals.

H3 2.20-2.60, m 1.85-2.55, m

H4 2.20-2.60, m 1.85-2.55, m

H5 2.20-2.60, m 1.85-2.55, m

H6 4.79, s (br) 1.85-2.55, m

Disappearance of the

exocyclic methylene

proton signals as

distinct singlets.

H6' 4.79, s (br) 1.85-2.55, m

CH₃ (C7) 1.75, s 1.74, s

Minimal change in the

chemical shift of the

isopropenyl methyl

group.

CH₃ (C10) - 0.93, d, J = 6.5

Appearance of a

doublet for the new

methyl group on the

saturated ring.

=CH₂ (C9) 4.73, s (br) 4.72, s (br)

Minimal change in the

chemical shift of the

exocyclic methylene

protons.

Table 2: ¹³C NMR Data Comparison
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Carbon

(+)-Carvone

Chemical Shift (δ,

ppm)[1]

(+)-Dihydrocarvone

Chemical Shift (δ,

ppm)[2]
Key Observations

C1 144.6 44.7

Significant upfield shift

upon saturation of the

double bond.

C2 135.4 212.2
Downfield shift of the

carbonyl carbon.

C3 43.1 47.1

C4 31.2 30.8

C5 42.5 46.9

C6 146.7 35.0

Significant upfield shift

upon saturation of the

double bond.

C7 20.5 20.5 Minimal change.

C8 199.8 147.6

Upfield shift of the

carbonyl carbon in

carvone, which is C2

in dihydrocarvone.

The isopropenyl

quaternary carbon in

dihydrocarvone.

C9 110.5 109.6

Minimal change in the

exocyclic methylene

carbon.

C10 15.7 14.4
Appearance of a new

methyl carbon signal.

Experimental Protocols
Sample Preparation
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A sample of approximately 5-10 mg of (+)-dihydrocarvone was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy
Proton NMR spectra were acquired on a 400 MHz spectrometer. The acquisition parameters

included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s,

and a pulse width of 30 degrees. A total of 16 scans were collected and the free induction

decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy
Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a

frequency of 100 MHz for ¹³C. The proton-decoupled spectra were obtained with a spectral

width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.5 s, and a pulse width of

30 degrees. A total of 1024 scans were averaged.

Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of (+)-
dihydrocarvone using NMR data in comparison with (+)-carvone.
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Workflow for the Structural Validation of (+)-Dihydrocarvone
Hypothesized Structure:

(+)-Dihydrocarvone

Acquire 1H and 13C NMR Spectra
of (+)-Dihydrocarvone

Reference Structure:
(+)-Carvone

Acquire 1H and 13C NMR Spectra
of (+)-Carvone

Analyze 1H NMR Data:
- Disappearance of olefinic C1-H signal

- Appearance of aliphatic C1-H and C6-H signals
- Appearance of a new methyl doublet

Analyze 13C NMR Data:
- Upfield shift of C1 and C6

- Appearance of a new methyl carbon signal

Compare with (+)-Carvone Spectra

Structure of (+)-Dihydrocarvone
Validated

Click to download full resolution via product page

Caption: Logical workflow for the NMR-based structural validation of (+)-dihydrocarvone.

Conclusion
The ¹H and ¹³C NMR data presented provide conclusive evidence for the structure of (+)-
dihydrocarvone. The disappearance of the endocyclic olefinic signals and the appearance of

new aliphatic proton and carbon signals at the corresponding positions, when compared to the

spectra of (+)-carvone, unequivocally confirm the saturation of the C1-C6 double bond. This

comparative NMR analysis serves as a robust and reliable method for the structural validation

of (+)-dihydrocarvone, a critical step in its application for research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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